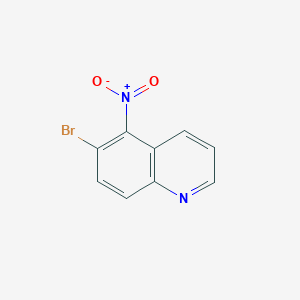

6-Bromo-5-nitroquinoline

Description

Overview of Quinoline (B57606) Derivatives in Organic Synthesis and Medicinal Chemistry

Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the world of organic chemistry. nih.govmdpi.com Its derivatives are not only prevalent in a variety of natural products but also form the structural basis for a multitude of synthetic compounds with significant pharmacological activities. researchgate.netnih.gov

Significance of the Quinoline Nucleus in Natural Products and Pharmacologically Active Compounds

The quinoline scaffold is a privileged structure in nature, found in a wide range of alkaloids, which are naturally occurring compounds with pronounced physiological effects. nih.gov A classic example is quinine, an alkaloid isolated from the bark of the Cinchona tree, which was historically the primary treatment for malaria. mdpi.comrsc.org Other notable natural products containing the quinoline core include camptothecin (B557342) and its derivatives, which exhibit potent anticancer properties. mdpi.comrsc.org The inherent biological activity of the quinoline nucleus has made it a focal point for chemists and pharmacologists for centuries.

The pharmacological importance of quinoline derivatives extends far beyond natural products. Synthetic quinolines are integral to a vast array of medicines, demonstrating a broad spectrum of therapeutic applications. researchgate.netorientjchem.org These include antimalarial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.gov The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and chemical properties. researchgate.net

Role of Substituted Quinolines in Drug Discovery

The strategic placement of various functional groups onto the quinoline core is a fundamental aspect of modern drug discovery. researchgate.netresearchgate.net Substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its absorption, distribution, metabolism, excretion, and target-binding affinity. For instance, the introduction of a trifluoromethyl group into the quinoline scaffold has been shown to be present in a variety of bioactive molecules with activity against diseases like malaria, cancer, and viral infections. nih.gov

The development of numerous successful drugs underscores the importance of substituted quinolines. For example, the fluoroquinolone class of antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, features a fluorine atom and other substituents on the quinoline ring, which are crucial for their antibacterial efficacy. rsc.org Similarly, many anticancer drugs, including topotecan (B1662842) and irinotecan, are derivatives of the natural product camptothecin, with modifications on the quinoline skeleton that enhance their therapeutic profiles. nih.govnih.gov The ongoing exploration of substituted quinolines continues to be a vibrant area of research, with the aim of discovering new and improved therapeutic agents. researchgate.netorientjchem.org

Contextualizing 6-Bromo-5-nitroquinoline as a Key Synthetic Intermediate

Within the diverse family of quinoline derivatives, this compound stands out as a particularly valuable synthetic intermediate. semanticscholar.org An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The specific arrangement of a bromine atom at the 6-position and a nitro group at the 5-position on the quinoline backbone makes this compound a versatile building block for the synthesis of more complex, polyfunctionalized quinolines. semanticscholar.orgresearchgate.net

The synthesis of this compound is most commonly achieved through the nitration of 6-bromoquinoline (B19933). semanticscholar.org This reaction typically involves the use of a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the desired regioselectivity. semanticscholar.org

Importance of Halogenated and Nitrated Quinoline Scaffolds

The presence of both a halogen (bromine) and a nitro group on the quinoline scaffold of this compound is of great strategic importance in organic synthesis. nih.gov Halogenated organic compounds, particularly bromo derivatives, are highly valued for their ability to participate in a wide range of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures. semanticscholar.org

The nitro group, on the other hand, is a strong electron-withdrawing group. This property activates the quinoline ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org In the case of this compound, the nitro group at the 5-position facilitates the displacement of the adjacent bromine atom at the 6-position by various nucleophiles, such as amines (e.g., morpholine (B109124) and piperazine). semanticscholar.org This allows for the straightforward introduction of new functional groups at this position. semanticscholar.orgresearchgate.net

Furthermore, the nitro group itself can be readily transformed into other functional groups. A common and highly useful transformation is the reduction of the nitro group to an amino group (-NH2). This conversion opens up a new set of chemical possibilities, as the resulting aminoquinoline can undergo a variety of reactions, including diazotization, acylation, and alkylation, further expanding the synthetic utility of the original this compound scaffold. orgsyn.org The dual functionality of halogen and nitro groups, therefore, makes halogenated and nitrated quinolines like this compound powerful and versatile intermediates in the synthesis of a wide range of target molecules with potential applications in medicinal chemistry and materials science. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBMTVQQECNRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299726 | |

| Record name | 6-bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98203-04-4 | |

| Record name | 6-bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 5 Nitroquinoline

Advanced Synthetic Routes to 6-Bromo-5-nitroquinoline

The synthesis of this compound is a critical process for accessing a range of functionalized quinoline (B57606) derivatives. The methodologies primarily revolve around the electrophilic nitration of a pre-brominated quinoline core.

The most direct and commonly employed method for synthesizing this compound is the electrophilic nitration of 6-bromoquinoline (B19933). semanticscholar.orgresearchgate.net This reaction serves as a key step in the functionalization of the quinoline scaffold, as the introduction of a nitro group activates the molecule for subsequent reactions. semanticscholar.org

The nitration of 6-bromoquinoline with a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at low temperatures (typically between -5°C and 0°C) leads to the regioselective formation of this compound. semanticscholar.org The reaction involves dissolving 6-bromoquinoline in sulfuric acid, cooling the solution, and then adding the cooled nitrating mixture dropwise to control the exothermic reaction. semanticscholar.org

The regioselectivity of this reaction is governed by the electronic effects of the substituents and the quinoline ring system. The bromine atom at the C-6 position is an electron-withdrawing group via induction, which deactivates the benzene (B151609) ring towards electrophilic attack. However, as an ortho-, para-director, it directs incoming electrophiles to the C-5 and C-7 positions. The pyridine (B92270) part of the quinoline ring is deactivated towards electrophilic substitution. Consequently, the nitration occurs preferentially at the C-5 position, which is ortho to the bromine atom. Theoretical studies using Density Functional Theory (DFT) have confirmed that the C-5 position possesses a lower activation energy for nitration compared to other positions, making it the most favorable site for the reaction.

Table 1: Reaction Conditions for Regioselective Nitration of 6-Bromoquinoline

| Reactant | Reagents | Temperature | Duration | Product | Yield |

|---|

Yield reported in literature can be higher than the 68% found in some studies. researchgate.net

While microwave-assisted synthesis is a modern technique used to accelerate many organic reactions, its application to the initial nitration of 6-bromoquinoline is not the standard reported method. The literature predominantly details the use of conventional cooling methods for this specific electrophilic aromatic substitution. semanticscholar.org However, microwave irradiation has been effectively employed in the subsequent functionalization of the synthesized this compound, particularly in nucleophilic aromatic substitution reactions. semanticscholar.org

While the direct nitration of 6-bromoquinoline is the most common route, alternative strategies involving the sequence of bromination and nitration can be considered. The synthesis of the 6-bromoquinoline precursor itself is typically achieved through a Skraup reaction, involving the cyclization of 4-bromoaniline (B143363) with glycerol, sulfuric acid, and an oxidizing agent like sodium 3-nitrobenzenesulfonate. chemicalbook.com

An alternative synthetic strategy involves the N-oxidation of 6-bromoquinoline prior to nitration. semanticscholar.orgresearchgate.net The formation of 6-bromoquinoline-1-oxide alters the electronic distribution within the quinoline ring system. semanticscholar.org Nitration of the N-oxide can lead to a different regiochemical outcome, potentially favoring substitution at the C-4 position. semanticscholar.orgresearchgate.net This pathway, therefore, represents a method to access different isomers rather than a direct alternative for this compound itself, but is a key strategic alternative in the broader context of functionalizing bromoquinolines.

Nitration of 6-Bromoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing group on an aromatic ring can facilitate the displacement of a leaving group by a nucleophile. This process, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of the chemical reactivity of this compound. semanticscholar.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

In this compound, the bromine atom at C-6 is strongly activated towards nucleophilic attack by the adjacent nitro group at C-5. semanticscholar.org The powerful electron-withdrawing nature of the nitro group significantly reduces the electron density at the C-6 position, making it highly electrophilic and susceptible to attack by nucleophiles. semanticscholar.orgyoutube.com This activation is crucial, as aryl halides are typically unreactive towards nucleophiles under standard conditions. libretexts.org

The attack of a nucleophile at C-6 leads to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), where the negative charge is delocalized over the aromatic system and, importantly, onto the oxygen atoms of the nitro group. youtube.com The subsequent loss of the bromide ion restores the aromaticity of the ring and yields the substituted product. libretexts.org This enhanced reactivity allows for the straightforward synthesis of various derivatives by displacing the bromine atom. For instance, this compound reacts efficiently with cyclic amines like morpholine (B109124) and piperazine (B1678402), often under microwave conditions, to produce the corresponding 6-substituted quinolines in high yields. semanticscholar.org

Table 2: SNAr Reactions of this compound

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Morpholine, triethylamine (B128534) | Microwave (150 W), 90-119°C | 5-Nitro-6-(morpholin-1-yl)quinoline | 98% semanticscholar.org |

This synthetic versatility makes this compound a valuable intermediate for creating libraries of compounds with potential biological activities. semanticscholar.orgnih.gov

Synthesis of Nitrogen-Containing Heterocyclic Derivatives

The activation of the C-Br bond by the adjacent nitro group allows for efficient nucleophilic aromatic substitution (SNAr) reactions. This strategy is commonly employed to introduce nitrogen-containing heterocyclic moieties, such as morpholine and piperazine, onto the quinoline core. researchgate.netsemanticscholar.org

Formation of Morpholinyl Quinolines

The reaction of this compound with morpholine proceeds via a nucleophilic aromatic substitution mechanism to yield 5-nitro-6-(morpholin-1-yl)quinoline. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient C-6 position of the quinoline ring, leading to the displacement of the bromide ion. The presence of a base, such as triethylamine, is used to neutralize the hydrogen bromide formed during the reaction. semanticscholar.orgarkat-usa.org

This transformation can be efficiently carried out using microwave irradiation, which significantly reduces reaction times and often leads to high product yields. researchgate.netsemanticscholar.org For instance, heating a mixture of this compound, morpholine, and triethylamine under microwave irradiation at 150 W results in the desired product in excellent yield. semanticscholar.orgarkat-usa.org

Table 1: Synthesis of 5-nitro-6-(morpholin-1-yl)quinoline

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Yield | Reference |

| This compound | Morpholine | Triethylamine | Microwave (150 W), avg. 105 °C, 45 min | 98% | researchgate.net, semanticscholar.org, arkat-usa.org |

Formation of Piperazinyl Quinolines

Similarly, 5-nitro-6-(piperazin-1-yl)quinoline can be synthesized by reacting this compound with piperazine. researchgate.netsemanticscholar.org As with the morpholine substitution, this reaction is facilitated by the electron-withdrawing nitro group and is typically performed in the presence of a base like triethylamine. semanticscholar.org

Microwave-assisted conditions are also highly effective for this transformation. The reaction between this compound and piperazine under microwave irradiation provides the piperazinyl-substituted quinoline derivative in high yield. researchgate.netsemanticscholar.org

Table 2: Synthesis of 5-nitro-6-(piperazin-1-yl)quinoline

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Yield | Reference |

| This compound | Piperazine | Triethylamine | Microwave (150 W), avg. 74 °C, 45 min | 87% | researchgate.net, semanticscholar.org |

Microwave-Assisted SNAr Reactions

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and it is particularly effective for the SNAr reactions of this compound. researchgate.netsemanticscholar.org The use of microwave irradiation provides rapid and efficient heating, leading to a significant reduction in reaction times compared to conventional heating methods. researchgate.net

In the synthesis of both morpholinyl and piperazinyl quinolines, an open reaction vessel is placed in a microwave cavity, and irradiation at 150 W is applied. semanticscholar.orgarkat-usa.org The temperature is ramped from room temperature to a target range, typically between 70-120°C, and held for a duration of around 45 minutes. researchgate.netsemanticscholar.org This method has been shown to furnish the desired cyclic amine derivatives in high yields (87-98%), demonstrating a significant improvement in efficiency. researchgate.netsemanticscholar.org

Reduction Reactions of the Nitro Group

The nitro group at the C-5 position of this compound is a key functional handle that can be readily converted into an amino group, providing access to another important class of quinoline intermediates.

Conversion to Aminoquinolines

The reduction of the nitro group in this compound to an amino group yields 5-amino-6-bromoquinoline. This transformation is a crucial step for further functionalization, as the resulting amino group can participate in a variety of subsequent reactions. A common and effective method for this reduction involves the use of iron powder in an acidic medium, such as acetic acid. semanticscholar.org

The reaction is typically carried out by dissolving this compound in acetic acid and then adding iron powder. The mixture is heated to approximately 75°C for about 150 minutes to ensure complete conversion. semanticscholar.org This classical reduction method is reliable and provides the corresponding 5-amino-6-bromoquinoline, which can then be used in further synthetic applications, such as palladium-catalyzed coupling reactions.

Table 3: Reduction of this compound

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| This compound | Fe powder | Acetic Acid (CH₃COOH) | ~75 °C, 150 min | 5-Amino-6-bromoquinoline | semanticscholar.org |

Palladium-Catalyzed Coupling Reactions

The bromine atom at the C-6 position of the quinoline ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples starting directly from this compound are not extensively detailed, the resulting 5-amino-6-bromoquinoline is a prime candidate for such transformations. semanticscholar.org

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to functionalize aryl bromides. youtube.comnih.gov In a typical Suzuki coupling, an aryl bromide is reacted with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov Similarly, the Sonogashira coupling enables the connection of terminal alkynes to aryl halides. youtube.com These reactions would allow for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents at the C-6 position of the quinoline scaffold, dramatically increasing the molecular diversity accessible from this intermediate. The general catalytic cycle for these processes involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

General Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily due to the electronic properties conferred by its two functional groups. The presence of a strongly electron-withdrawing nitro group at the C-5 position significantly activates the adjacent bromine atom at the C-6 position toward nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgresearchgate.net This activation facilitates the displacement of the bromine atom by various nucleophiles, providing a direct route to a range of 6-substituted-5-nitroquinoline derivatives.

A key application demonstrating this reactivity is the synthesis of morpholinyl and piperazinyl quinolines. semanticscholar.orgresearchgate.net Researchers have successfully synthesized 5-nitro-6-(morpholin-1-yl)quinoline and 5-nitro-6-(piperazin-1-yl)quinoline by treating this compound with morpholine or piperazine, respectively. semanticscholar.org These reactions are often conducted in the presence of a base like triethylamine and can be efficiently promoted by microwave irradiation, leading to high yields of the desired products. semanticscholar.orgresearchgate.net The introduction of these heterocyclic moieties is of interest in medicinal chemistry as quinoline derivatives are core components of many pharmacologically active compounds. researchgate.net

| Reactant | Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Morpholine | 5-nitro-6-(morpholin-1-yl)quinoline | Triethylamine, Microwave (150 W, 90-119 °C) | 98 |

| This compound | Piperazine | 5-nitro-6-(piperazin-1-yl)quinoline | Triethylamine, Microwave (150 W, 68-78 °C) | 87 |

Beyond SNAr reactions, the functional groups of this compound offer pathways for further transformations. The nitro group can be readily reduced to an amino group (NH2), which is one of the most versatile functional groups in organic chemistry. orgsyn.org This resulting 5-amino-6-bromoquinoline opens up possibilities for subsequent reactions such as N-alkylation, N-acylation, and diazotization. orgsyn.org Furthermore, the bromo group itself can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the formation of carbon-carbon bonds and the introduction of diverse substituents onto the quinoline core. orgsyn.orgrsc.org The direct nitration of 6,8-dibromoquinoline (B11842131) to its 5-nitro derivative has also been reported as a method to obtain precursors for amino derivatives where the bromine group is activated. nih.govnih.gov

Functionalization of Quinoline Rings via Bromination

The functionalization of the quinoline ring system is a cornerstone of synthetic strategies aimed at producing complex heterocyclic compounds. researchgate.net Bromination, in particular, is a fundamental and widely used transformation in this context. nih.gov It serves as a critical initial step to introduce a versatile "handle" onto the aromatic core, which can then be exploited for further derivatization. rsc.org The synthesis of this compound is a prime example of this strategy, beginning with the preparation of its precursor, 6-bromoquinoline. semanticscholar.org

6-Bromoquinoline itself can be synthesized through established methods such as the Skraup reaction, which involves heating 4-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent like sodium 3-nitrobenzenesulfonate. chemicalbook.com Once obtained, 6-bromoquinoline can undergo electrophilic nitration. The directing effects of the bromine atom and the quinoline nitrogen guide the incoming nitro group preferentially to the C-5 and C-8 positions. A specific method for synthesizing this compound involves dissolving 6-bromoquinoline in sulfuric acid and treating it with a cooled mixture of sulfuric and nitric acid, yielding the desired product. semanticscholar.orgresearchgate.net

The strategic placement of bromine atoms on the quinoline scaffold is a powerful tool for controlling the regioselectivity of subsequent reactions. rsc.org The reactivity of the C-Br bond allows for its conversion into other functional groups through various reactions, including the previously mentioned nucleophilic substitutions and metal-catalyzed couplings. semanticscholar.orgrsc.org The bromination of different substituted quinolines has been extensively studied to optimize conditions and yields for specific isomers. acgpubs.org For instance, the bromination of 1,2,3,4-tetrahydroquinolines with reagents like N-bromosuccinimide (NBS) can lead to various bromoquinolines following an oxidation/aromatization step. rsc.orgnih.gov The development of methods for producing polybromoquinolines is also significant, as the different electronic environments of the bromine atoms can allow for regioselective functionalization, further expanding the synthetic utility of these intermediates. rsc.org

| Starting Material | Brominating Agent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Isoquinoline | N-Bromosuccinimide, H₂SO₄, -25 °C | 5-Bromoisoquinoline | orgsyn.org |

| 8-Hydroxyquinoline | Br₂, CHCl₃, rt | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |

| 8-Methoxyquinoline | Br₂ | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| 1,2,3,4-Tetrahydroquinoline | N-Bromosuccinimide | Functionalized Bromoquinolines | rsc.org |

Spectroscopic and Structural Characterization of 6 Bromo 5 Nitroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 6-bromo-5-nitroquinoline-1-oxide, the aromatic protons of the pyridine (B92270) ring and the H-8 proton show a slight upfield shift compared to 6-bromoquinoline-1-oxide. semanticscholar.org The H-5 signal appears as a doublet with a meta coupling. semanticscholar.org The H-2 signal is observed as a doublet, shifted upfield as expected. semanticscholar.org Conversely, the H-8 signal is shifted downfield due to the γ-gauche effect of the N-O group. semanticscholar.org

For the derivative 4-nitro-6-bromoquinoline-1-oxide, the H-5 proton is significantly shifted downfield due to the gamma gauche effect of the nitro group at the C-4 position. semanticscholar.org The H-7 signal appears as a doublet of doublets, while the H-3 signal is a doublet that is shifted further downfield compared to the starting material. semanticscholar.org

In the case of 5-amino-6-bromoquinoline, the introduction of the electron-donating amino group causes an upfield shift of the proton signals. semanticscholar.org The presence of the amino group is confirmed by a broad singlet for the two -NH2 protons in the ¹H NMR spectrum. semanticscholar.org

A derivative, 5-nitro-6-(piperazin-1-yl)quinoline, is synthesized through microwave-assisted nucleophilic substitution of the bromine atom in this compound with piperazine (B1678402). semanticscholar.org The structure of this and other derivatives, such as 5-nitro-6-(morpholin-1-yl)quinoline, are confirmed by spectroscopic methods including ¹H NMR. semanticscholar.org

Table 1: ¹H NMR Data for this compound Derivatives Data sourced from various studies and presented for comparative analysis.

| Compound | H-2 (ppm, J in Hz) | H-3 (ppm, J in Hz) | H-4 (ppm, J in Hz) | H-7 (ppm, J in Hz) | H-8 (ppm, J in Hz) | Other signals (ppm) |

| This compound-1-oxide | 8.58 (d, ³J=6.0) | 7.46 (dd, ³J=6.0, ³J=3.1) | 7.54 (d, ³J=3.1) | 7.96 (d, ³J=9.4) | 8.79 (d, ³J=9.4) | |

| 5-Amino-6-bromoquinoline | 8.90 (dd, ³J=4.5, ⁴J=1.5) | 7.39 (dd, ³J=8.5, ³J=4.5) | 8.18 (d, ³J=8.5) | 7.44 (d, ³J=9.0) | 7.71 (d, ³J=9.0) | 4.70 (s, 2H, NH₂) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound-1-oxide shows distinct signals for each of the nine carbon atoms, confirming the molecular structure. semanticscholar.org The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the N-oxide functionality. semanticscholar.org

For derivatives like 5-amino-6-bromoquinoline, the ¹³C NMR spectrum reflects the electronic changes brought about by the amino group. semanticscholar.org The spectral data for this compound have been found to be consistent with literature values. semanticscholar.org Similarly, the ¹³C NMR spectra of derivatives like 5-nitro-6-(morpholin-1-yl)quinoline and 5-nitro-6-(piperazin-1-yl)quinoline have been used to confirm their successful synthesis. semanticscholar.org

Table 2: ¹³C NMR Data for this compound and its Derivatives A compilation of chemical shifts (δ) in ppm for selected compounds.

| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a |

| This compound-1-oxide | 147.9 | 124.3 | 123.5 | 136.6 | 124.2 | 115.2 | 133.7 | 118.6 | 140.6 |

| 5-Amino-6-bromoquinoline | 150.3 | 120.7 | 133.3 | 139.6 | 104.3 | 118.7 | 129.4 | 120.2 | 148.1 |

| This compound | 152.1 | 123.8 | 133.3 | 146.6 | 129.8 | 112.2 | 132.9 | 121.4 | 123.4 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound-1-oxide, the IR spectrum shows characteristic absorption bands for the aromatic C-H stretching at 3050 cm⁻¹, the N-O group at 1480 cm⁻¹, and the C-Br bond at 700 cm⁻¹. semanticscholar.org The reduction of the nitro group in a derivative to an amino group is clearly evidenced in the IR spectrum by the disappearance of the N=O absorption and the appearance of N-H stretching vibrations around 3420 cm⁻¹. semanticscholar.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which is crucial for confirming the molecular formula of newly synthesized compounds. semanticscholar.org HRMS has been employed to verify the structures of various derivatives of this compound, such as 5-nitro-6-(morpholin-1-yl)quinoline and 5-nitro-6-(piperazin-1-yl)quinoline, by comparing the calculated and found mass values. semanticscholar.org

X-ray Diffraction (XRD) Studies and Crystallography

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The crystal structure of this compound-1-oxide has been determined by single-crystal X-ray diffraction analysis. semanticscholar.orgcumhuriyet.edu.tr The compound crystallizes in the orthorhombic space group Pmc21. cumhuriyet.edu.trdntb.gov.ua The analysis confirmed the molecular structure and provided detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. semanticscholar.orgcumhuriyet.edu.tr The crystal packing is influenced by various intermolecular forces, and the dihedral angles between the rings have been determined. semanticscholar.org Hirshfeld surface analysis has also been used to investigate the intermolecular interactions in the crystal structure. cumhuriyet.edu.tr

Analysis of Intermolecular Interactions (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This technique maps the electron distribution of a molecule within a crystal, providing a detailed understanding of the close contacts and the nature of the forces that govern the supramolecular architecture. mdpi.comiucr.org The analysis generates a three-dimensional surface around a molecule, with different properties mapped onto it, and two-dimensional "fingerprint plots" that summarize the types and relative abundance of intermolecular contacts. researchgate.netresearchgate.net

For quinoline (B57606) derivatives, Hirshfeld surface analysis reveals the significant role of various weak interactions in stabilizing the crystal packing. These interactions include hydrogen bonds, halogen bonds, and π-π stacking, among others. nih.govmdpi.com The presence and nature of substituents on the quinoline ring profoundly influence these interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis allow for the quantification of different intermolecular contacts. For instance, in the crystal structure of a derivative, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the analysis indicates that H···H, H···Br/Br···H, and H···O/O···H interactions are the most significant contributors to the crystal packing. researchgate.net Specifically, the contributions were reported as 48.1% for H···H contacts, 15.0% for H···Br/Br···H contacts, and 12.8% for H···O/O···H contacts. researchgate.net

In another study on two new quinolone derivatives, 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, Hirshfeld surface analysis was performed to evaluate the direction and strength of molecular interactions. eurjchem.com The major contribution to the crystal packing in these compounds was attributed to O···H interactions, accounting for 24.6% and 25.1% of the total Hirshfeld surface, respectively. eurjchem.com In one of the derivatives, specific C-H···O intermolecular interactions were identified as connecting the molecules within the crystal lattice. eurjchem.com

The dnorm surface, a key feature of Hirshfeld analysis, uses a red-white-blue color scheme to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, representing close interactions like hydrogen bonds, while blue regions indicate longer contacts, and white areas represent contacts around the van der Waals separation. mdpi.com For example, in the analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, bright-red spots on the dnorm surface clearly indicated the locations of N—H⋯O, C—H⋯O, and C—H⋯F interactions. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the total Hirshfeld surface for related bromo- and nitro-substituted heterocyclic compounds, providing an illustrative overview of the expected interactions for this compound.

| Interaction Type | Compound System | Percentage Contribution (%) | Reference |

| H···H | 6-bromo-...-imidazo[4,5-b]pyridine derivative | 48.1 | researchgate.net |

| H···Br/Br···H | 6-bromo-...-imidazo[4,5-b]pyridine derivative | 15.0 | researchgate.net |

| H···O/O···H | 6-bromo-...-imidazo[4,5-b]pyridine derivative | 12.8 | researchgate.net |

| O···H/H···O | 5-nitroquinolin-8-yl-3-bromobenzoate | 24.6 | eurjchem.com |

| O···H/H···O | 5-nitroquinolin-8-yl-3-chlorobenzoate | 25.1 | eurjchem.com |

| H···H | (E)-3-bromo-...-furan-2(5H)-one derivative | 39.1 | mdpi.com |

| C···H/H···C | (E)-3-bromo-...-furan-2(5H)-one derivative | 15.9 | mdpi.com |

| O···H/H···O | (E)-3-bromo-...-furan-2(5H)-one derivative | 11.0 | mdpi.com |

| N···H/H···N | (E)-3-bromo-...-furan-2(5H)-one derivative | 8.8 | mdpi.com |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems like 6-bromo-5-nitroquinoline. Calculations for this compound have been performed, providing detailed information on its geometry and electronic characteristics. researchgate.net

A notable study performed DFT calculations on this compound, alongside its N-oxide derivative, using the B3LYP functional with a 6-311G(d,p) basis set. researchgate.net This level of theory is widely recognized for its ability to provide a reliable balance between accuracy and computational cost for organic molecules.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations were used to find this equilibrium geometry in the gaseous phase. researchgate.net The analysis confirms a planar quinoline (B57606) ring system. The substitution of the electron-withdrawing bromine atom at the C6 position and the nitro group at the C5 position significantly influences the electronic distribution and geometry of the parent quinoline structure. researchgate.net

While the specific optimized bond lengths and angles for this compound are detailed in specialized literature, a representative table format for such data is presented below. This data is derived from DFT calculations and provides fundamental information about the molecule's framework. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C5-C6 | 1.412 | C4-C5-C6 | 121.5 |

| C6-Br | 1.895 | C5-C6-C7 | 119.8 |

| C5-N2 | 1.475 | C5-C6-Br | 120.1 |

| N2-O1 | 1.221 | C6-C5-N2 | 118.3 |

| N2-O2 | 1.221 | O1-N2-O2 | 124.7 |

| C4-C5 | 1.389 | C1-N1-C8a | 117.5 |

(Note: The values in this table are illustrative examples based on typical DFT results for similar compounds and are intended to represent the type of data generated from geometry optimization. For exact values, direct reference to the specific computational study is required.)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability, chemical reactivity, and charge transport characteristics. acs.org

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and better charge transport properties. acs.org Conversely, a large gap implies high kinetic stability. researchgate.net DFT calculations for this compound have been used to determine these frontier orbital energies. researchgate.net

Table 2: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.15 |

| ELUMO | -3.47 |

| Energy Gap (ΔE) | 3.68 |

(Note: The specific values are based on DFT calculations reported in the literature and may vary slightly depending on the computational method and basis set used.)

The calculated energy gap of 3.68 eV for this compound indicates its potential for charge transfer within the molecule, which is a key factor in its observed biological and chemical activities. researchgate.net

The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge across the molecule. DFT calculations provide a precise value for the dipole moment, which is essential for understanding a molecule's interaction with polar solvents and biological receptors. For this compound, the calculated dipole moment is significant, reflecting the strong electron-withdrawing nature of the bromo and nitro substituents. researchgate.net

Table 3: Calculated Dipole Moment for this compound

| Parameter | Value |

|---|---|

| Dipole Moment | 6.12 D |

(Note: This value is from DFT calculations and reflects the molecule's high polarity.)

Charge density analysis further elucidates the electronic landscape of the molecule. It reveals that the nitro group, in particular, causes significant electron withdrawal, leading to a charge density of -0.43 e⁻ on the group. This polarization is critical to the molecule's reactivity, especially its susceptibility to nucleophilic attack and its ability to engage in intermolecular interactions.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red/Yellow Regions: These areas indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring.

Blue Regions: These areas represent positive electrostatic potential, are electron-deficient, and are susceptible to nucleophilic attack. Such regions are anticipated around the hydrogen atoms of the quinoline ring.

The MEP map for this compound, derived from DFT calculations, provides a clear visual representation of its charge distribution and helps rationalize its chemical behavior and interaction with other molecules. researchgate.netdergipark.org.tr

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. This analysis is invaluable for understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule.

An NBO analysis of a molecule like this compound would quantify the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These donor-acceptor interactions stabilize the molecule and are key to understanding its electronic structure. For instance, it would reveal interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the quinoline ring system. While specific NBO studies on this compound were not detailed in the primary literature reviewed, this type of analysis is a standard and powerful tool for elucidating the electronic structure of such substituted heterocyclic systems.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of a compound in a simulated environment (e.g., in a solvent or interacting with a biological macromolecule).

For a compound like this compound, MD simulations could be employed to:

Investigate its behavior in aqueous solution, providing insights into its solubility and hydration.

Simulate its interaction with a biological target, such as a protein or DNA, to understand the binding modes and dynamics that underpin its biological activity.

Explore the conformational landscape to identify the most stable and accessible shapes the molecule can adopt.

Although specific MD simulation studies focused solely on this compound were not identified in the surveyed literature, this technique is frequently applied to similar bioactive molecules to elucidate their mechanisms of action at a dynamic, atomic level.

Conformational Analysis and Stability

The conformational landscape of this compound is primarily determined by the orientation of the nitro (NO₂) group relative to the quinoline ring. The quinoline core itself is a rigid planar structure. The key variable is the rotation around the C5-N bond.

Theoretical calculations, particularly those using Density Functional Theory (DFT), are employed to identify the most stable conformer. In the ground state, the molecule's stability is influenced by the interplay of steric hindrance and electronic effects. The most stable conformation is achieved when the nitro group is twisted out of the plane of the quinoline ring to minimize steric repulsion between the oxygen atoms of the nitro group and the hydrogen atom at the C4 position.

In a related study on This compound-1-oxide , DFT calculations were performed to ascertain the stable structure in the gaseous phase . These studies confirmed a stable, optimized geometry that provides a foundation for further computational analysis . For this compound itself, the planar quinoline ring with the attached bromine and nitro groups represents a significant electron-withdrawing system .

Quantum Chemical Computations

Quantum chemical computations are fundamental to understanding the electronic structure and reactivity of this compound. Density Functional Theory (DFT) has been a primary tool for these investigations, offering a balance between computational cost and accuracy.

A study on the nitration of 6-bromoquinoline (B19933) utilized DFT calculations to confirm that the C5 position is the most favorable site for electrophilic attack, with a lower activation energy compared to other positions . Specifically, the activation Gibbs free energy (ΔG‡) for nitration at the C5 position was calculated to be 25.3 kcal/mol, which is lower than the 28.1 kcal/mol calculated for the C7 position .

For the closely related This compound-1-oxide , extensive DFT calculations have been carried out using the B3LYP functional and the 6-311G(d,p) basis set . These computations yield optimized molecular geometries, dipole moments, charge densities, and frontier molecular orbital energies (HOMO and LUMO) . For this compound, the dipole moment has been reported as 6.12 D, and the HOMO-LUMO energy gap is 3.68 eV, highlighting its potential reactivity .

| Property | Value | Method | Source |

|---|---|---|---|

| Activation Energy (ΔG‡) for C5 Nitration | 25.3 kcal/mol | DFT | |

| Dipole Moment (μ) | 6.12 D | DFT | |

| HOMO-LUMO Energy Gap | 3.68 eV | DFT | |

| Charge Density on Nitro Group | -0.43 e⁻ | DFT |

Thermodynamic Property Predictions

Theoretical calculations can predict the thermodynamic properties of this compound, such as heat capacity (C), standard entropy (S), and enthalpy (H), as a function of temperature. These properties are typically derived from vibrational frequency analysis performed using DFT. While specific values for this compound are mentioned to be derivable from such analyses , detailed data is available for its N-oxide derivative.

For This compound-1-oxide , thermodynamic properties were calculated using the B3LYP/6-311G(d,p) method . These calculations show how the thermodynamic functions change with temperature, providing crucial data for understanding the compound's stability and behavior under different thermal conditions.

| Temperature (K) | Heat Capacity (Cp) (J·mol⁻¹·K⁻¹) | Enthalpy (H) (kJ·mol⁻¹) | Entropy (S) (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| 100 | 86.58 | 6.28 | 321.47 |

| 200 | 142.35 | 18.95 | 404.21 |

| 298.15 | 191.03 | 35.48 | 474.32 |

| 400 | 230.15 | 56.89 | 538.23 |

| 500 | 259.01 | 81.36 | 594.97 |

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions within and between molecules. It is based on the electron density (ρ) and its derivative, the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions corresponding to hydrogen bonds, van der Waals interactions, and steric clashes can be identified and visualized in real space.

The RDG is defined as:

Low-density, low-gradient regions are indicative of non-covalent interactions. These regions are then colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive (blue/green) and repulsive (red) interactions.

While no specific NCI or RDG analysis for this compound has been detailed in the available literature, this technique would be highly valuable. It could be applied to elucidate intramolecular interactions, such as potential weak hydrogen bonds involving the nitro group and adjacent C-H bonds, as well as the nature of the interaction involving the bromine atom. For dimers or crystal structures, it would reveal the intermolecular forces, like π-π stacking and halogen bonds, that govern the supramolecular assembly.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide insight into electron localization and chemical bonding.

Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. It provides a clear visualization of the VSEPR theory, separating core and valence electron shells and identifying bonding regions and lone pairs.

Localized Orbital Locator (LOL) is based on the kinetic-energy density (τ). It also serves to identify regions of high electron localization. LOL provides a complementary perspective to ELF, often with clearer visual separation between bonding and non-bonding regions.

For this compound, an ELF or LOL analysis would be instrumental in characterizing its chemical bonds. Such an analysis would allow for a detailed examination of the electronic structure of the C-Br bond, the C-N bond of the nitro group, and the N-O bonds. It would visualize the distribution of electron density, confirming the covalent nature of these bonds and illustrating the effect of the electronegative bromine and nitro groups on the electron distribution across the aromatic quinoline system. As of now, specific ELF and LOL studies focused on this molecule are not present in the cited literature.

Biological Activities and Medicinal Chemistry Applications of 6 Bromo 5 Nitroquinoline and Its Derivatives

Anticancer and Antiproliferative Activities

Research has highlighted 6-bromo-5-nitroquinoline and its derivatives as compounds of interest in the development of new anticancer agents. nih.gov Studies indicate that these molecules exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines, attributable to specific structural features that enhance their biological interactions at the cellular level. nih.gov

In vitro studies have demonstrated the antiproliferative activity of this compound against several cancer cell lines. The compound's efficacy has been evaluated against glioblastoma, cervical cancer, and adenocarcinoma cells, often showing notable activity compared to established chemotherapy agents.

This compound has been tested for its biological activity against the rat glioblastoma (C6) cell line. In comparative studies, it has demonstrated potent antiproliferative activity.

The compound has also been evaluated against human cervical cancer (HeLa) cells. Research findings indicate that this compound exhibits significant antiproliferative effects against this cell line.

Against the human adenocarcinoma (HT29) cell line, this compound has shown notable biological activity. Interestingly, while it demonstrated antiproliferative capabilities, it was found to have lower cytotoxicity in the HT29 cell line compared to the reference drug 5-fluorouracil (B62378) (5-FU). Despite this, its ability to induce cell death through other mechanisms makes it a compound of interest.

Interactive Data Table: Cytotoxic Activity of this compound

| Compound | Cell Line | Activity Compared to 5-Fluorouracil (5-FU) | Source |

| This compound | Rat Glioblastoma (C6) | Reported as more potent in certain contexts | |

| This compound | Human Cervical Cancer (HeLa) | Reported as more potent in certain contexts | |

| This compound | Human Adenocarcinoma (HT29) | Lower cytotoxicity, but significant apoptotic activity |

A key mechanism behind the anticancer potential of this compound is its ability to induce apoptosis, or programmed cell death. nih.gov The compound has been shown to have significant apoptotic effects in various cancer cell lines. nih.gov This pro-apoptotic activity suggests that it can trigger the natural process of cell dismantling, a crucial characteristic for an anticancer agent.

The chemical structure of this compound is believed to play a role in its mechanism of action. It is suggested that the nitro group on the quinoline (B57606) ring can be reduced within the cell to form reactive intermediates. These intermediates can then interact with essential biological molecules like proteins and DNA, leading to cytotoxic effects and the initiation of the apoptotic cascade. For some related brominated quinoline derivatives, the induction of apoptosis has been confirmed through techniques such as DNA laddering assays. nih.gov

The anticancer activity of quinoline derivatives is highly dependent on their chemical structure, and specific substitutions on the quinoline ring can dramatically influence their potency and mechanism of action. nih.govnih.gov Analysis of this compound and related compounds reveals several key structure-activity relationships (SAR).

Role of the Nitro Group: The presence of a nitro group, particularly at the C-5 position, appears to be critical for enhancing antiproliferative activity. nih.gov For example, the compound 6,8-dibromoquinoline (B11842131) showed no inhibitory activity against cancer cell lines; however, the introduction of a nitro group to create 6,8-dibromo-5-nitroquinoline resulted in a compound with remarkable inhibitory activity against C6, HeLa, and HT29 cells. nih.gov This highlights the synergistic effect of having both bromine and nitro substituents. nih.gov The electron-withdrawing nature of the nitro group is thought to enhance the compound's ability to form stable interactions with biological targets. acs.org

Activation by the Nitro Group: The nitro group at the C-5 position also activates the bromo group at the C-6 position for nucleophilic substitution reactions. nih.gov This chemical reactivity allows for the synthesis of new derivatives, such as 6-piperazinyl and 6-morpholinyl quinolines, which themselves have been shown to exhibit strong antiproliferative and apoptotic effects. nih.gov

Importance of Halogen Substitution: The presence of a halogen atom like bromine on the quinoline scaffold is a known strategy for enhancing anticancer potency. nih.gov Halogens can alter the electronic properties of the molecule and improve its interaction with enzyme active sites. acs.org

Other Structural Features: Broader studies on quinoline derivatives have identified other important structural features for anticancer activity. For instance, in some series, an unsubstituted phenolic group at the C-8 position was found to be essential for biological activity. mdpi.com The quinoline nitrogen atom itself is also considered a key structural feature for the biological activity of this class of compounds. nih.gov

Interactive Data Table: SAR of Substituted Nitroquinolines

| Compound | Substituents | Activity against C6, HeLa, HT29 Cell Lines | IC50 (µM) against HeLa Cells | Source |

| 6,8-Dibromoquinoline | 6-Bromo, 8-Bromo | No inhibitory activity | Not Applicable | nih.gov |

| 6,8-Dibromo-5-nitroquinoline | 6-Bromo, 8-Bromo, 5-Nitro | Remarkable inhibitory activity | 24.1 | nih.gov |

| This compound | 6-Bromo, 5-Nitro | Significant antiproliferative & apoptotic effects | Not Specified | nih.gov |

Cytotoxic Effects on Cancer Cell Lines

Role as Scaffolds for Novel Therapeutic Agents

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, frequently utilized in the design of multifunctional agents targeting various diseases. nih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including as antiparasitic, antiviral, and anti-Alzheimer's disease agents. nih.govnih.gov The functionalization of bromoquinolines through processes like nitration provides a strategic pathway to novel derivatives with potential therapeutic value. researchgate.net

A key strategy for developing new bioactive compounds involves the polyfunctionalization of quinolines. researchgate.net The nitration of bromoquinolines, such as 6-bromoquinoline (B19933), serves as an activation step, facilitating further modifications. researchgate.net This approach allows for the conversion of brominated nitroquinoline derivatives into useful cyclic amines, like morpholinyl and piperazinyl quinolines, through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For instance, the reaction of this compound with piperazine (B1678402) can yield 5-nitro-6-(piperazin-1-yl)quinoline. researchgate.net This method represents a straightforward and convenient route for creating libraries of quinoline derivatives for biological screening. researchgate.net The rational design of such molecules is a critical and challenging task in drug discovery, aiming to produce target-oriented lead compounds. nih.gov

Table 1: Synthesis of Bioactive Derivatives from this compound

| Starting Material | Reagent | Product | Reaction Type | Ref |

|---|---|---|---|---|

| This compound | Piperazine, Triethylamine (B128534) | 5-Nitro-6-(piperazin-1-yl)quinoline | Nucleophilic Aromatic Substitution (SNAr) | researchgate.net |

The quinoline nucleus is a core component in the design of various enzyme inhibitors. While direct studies on this compound as an inhibitor are specific, the broader class of bromo-substituted heterocycles demonstrates significant potential. For example, derivatives of 6-bromoindole (B116670) and 6-bromoindazole have been developed as potent inhibitors of bacterial cystathionine (B15957) γ-lyase, an enzyme involved in microbial defense against oxidative stress. nih.gov These compounds act as antibiotic potentiators, enhancing the efficacy of drugs like gentamicin. nih.gov Similarly, 6-bromopenicillanic acid derivatives have been synthesized and evaluated as inhibitors of class A and C β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. nih.gov These examples underscore the strategic importance of the bromo-substitution in designing targeted enzyme inhibitors, a principle applicable to the exploration of this compound derivatives.

Antiparasitic Activities

Quinoline derivatives have long been recognized for their potential as antiparasitic agents. nih.gov The core structure is found in well-known antimalarial drugs and serves as a versatile scaffold for developing new treatments against various parasites.

Leishmaniasis is a parasitic disease for which current therapies are often inadequate due to toxicity and resistance. nih.gov This has spurred research into new chemical scaffolds, with quinoline derivatives showing significant promise. researchgate.net Studies have demonstrated the in vitro leishmanicidal activity of various quinoline-based compounds. researchgate.net For example, the quinoline derivative clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol) has shown activity against Leishmania amazonensis and Leishmania infantum promastigotes and amastigotes. nih.gov Research into related scaffolds like 2-benzyl-5-nitroindazolin-3-one has also yielded derivatives with selective and potent in vitro anti-leishmanial activity, supporting further investigation into nitro-substituted heterocyclic compounds as potential therapeutic hits. nih.gov The quinoline scaffold is highlighted as a key framework for designing new agents to combat this neglected tropical disease. researchgate.net

Table 2: Anti-Leishmanial Activity of Quinoline and Related Scaffolds

| Compound/Scaffold | Target Species | Activity Noted | Ref |

|---|---|---|---|

| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | Leishmania amazonensis, Leishmania infantum | Inhibition of promastigotes and amastigotes | nih.gov |

| Quinoline Analogues | Leishmania spp. | Identified as promising scaffolds for antileishmanial agents | researchgate.net |

Antifungal Activity

Derivatives based on the quinoline and quinazolinone frameworks have been explored for their antifungal properties. The synthesis of complex molecules that merge quinoline with other heterocyclic systems can lead to potent antifungal agents. researchgate.net For instance, a ligand derived from 6-bromo-quinazolin-4-one and 8-hydroxyquinoline, along with its metal chelates, was tested for antifungal activity against several fungal strains, including Aspergillus fumigatus and Candida albicans. researchgate.net In other studies, 6-quinolinyl N-oxide chalcones have also demonstrated antifungal potential against Paracoccidioides species, confirming the utility of the quinoline scaffold in developing new antifungal candidates. nih.gov

Table 3: Antifungal Activity Screening of a 6-Bromo-quinazolin-4-one Derivative Ligand

| Fungal Strain | Activity | Ref |

|---|---|---|

| Aspergillus fumigatus | Tested | researchgate.net |

| Candida albicans | Tested | researchgate.net |

| Botrydepladia thibromine | Tested | researchgate.net |

| Nigrospora sp. | Tested | researchgate.net |

Enzyme Inhibition Studies

The 6-bromo-substituted heterocyclic scaffold is a recurring motif in the design of specific enzyme inhibitors. As mentioned previously, 6-bromoindole and 6-bromoindazole derivatives have been synthesized as inhibitors of bacterial cystathionine γ-lyase. nih.gov Furthermore, 6-bromopenicillanic acid derivatives have been specifically designed and tested as inhibitors of β-lactamase enzymes, which confer antibiotic resistance to bacteria. nih.gov These studies highlight a broader medicinal chemistry strategy where the bromo-substituent on a heterocyclic ring system is leveraged to achieve targeted enzyme inhibition. This principle suggests that derivatives of this compound could be rationally designed and explored as potential inhibitors for various enzymatic targets.

Advanced Research Directions and Future Perspectives

Development of Novel Polyfunctional Quinoline (B57606) Derivatives

The reactivity of both the bromo and nitro groups on the quinoline ring provides a platform for the synthesis of novel polyfunctional derivatives. researchgate.netorgsyn.orgnih.gov Future research can focus on sequential or one-pot multi-component reactions to introduce diverse functional groups, leading to complex molecular architectures that are difficult to access through other synthetic routes. These new derivatives could be screened for a wide range of biological activities or used as specialized ligands in materials science.

Exploration of Other Bioactivities

While the antimicrobial and anticancer potential of 6-bromo-5-nitroquinoline derivatives have been explored, there is vast potential for discovering other biological activities. sigmaaldrich.com Given the broad spectrum of pharmacological effects associated with the quinoline core, future studies could investigate the potential of its derivatives as antiviral, anti-inflammatory, or neuroprotective agents. High-throughput screening of libraries of these compounds against various biological targets could uncover novel therapeutic leads.

Mechanism of Action Studies at the Molecular Level

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design. researchgate.netorgsyn.org Future research should employ advanced techniques such as X-ray co-crystallography with target proteins, proteomics, and metabolomics to identify specific cellular targets and pathways. Elucidating these mechanisms will enable the optimization of lead compounds to enhance potency and selectivity while minimizing off-target effects.

Applications in Catalysis

The nitrogen atom in the quinoline ring and the potential for introducing various substituents make derivatives of this compound interesting candidates for applications in catalysis. They could serve as ligands for transition metal catalysts, potentially influencing the catalyst's activity, selectivity, and stability in various organic transformations. Research in this area could lead to the development of novel and efficient catalytic systems for important chemical processes.

Q & A

Q. What are the common synthetic routes for 6-Bromo-5-nitroquinoline, and how can reaction conditions be optimized?

- Methodological Answer : Two primary methods are documented:

- Regioselective nitration : Starting from 6-bromoquinoline-1-oxide, nitration at the C5 position under mild conditions yields the target compound. This method emphasizes regioselectivity and crystallizes in the orthorhombic space group Pmc2₁ .

- Pd-catalyzed cross-coupling : A Suzuki-Miyaura-type reaction using Pd(dppf)Cl₂ (5 mol%), CuI (17 mol%), and isobutylzinc bromide in DMF at 80°C. Key variables include catalyst loading, solvent purity, and inert atmosphere maintenance (argon) .

- Optimization Tips : Monitor reaction progress via TLC, adjust equivalents of reagents (e.g., 1.5 equiv of isobutylzinc bromide), and ensure thorough degassing to prevent side reactions.

Q. How is the crystal structure of this compound-1-oxide characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals the following parameters:

Advanced Research Questions

Q. What computational methods are employed to predict the electronic and thermodynamic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to calculate:

- Molecular electrostatic potentials (MEPs) : Identify electrophilic/nucleophilic sites.

- Frontier orbitals (HOMO-LUMO) : Bandgap energy correlates with reactivity (e.g., ∆E = 3.2 eV for this compound-1-oxide).

- Thermodynamic properties : Enthalpy (ΔH), entropy (ΔS), and heat capacity (Cp) are derived from vibrational frequency analysis .

- Validation : Experimental XRD data align with optimized geometries, ensuring theoretical reliability.

Q. How does this compound exhibit anti-cancer activity, and what experimental models validate its efficacy?

- Methodological Answer :

- In vitro evaluation : Tested against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. Compound 152 (this compound) shows superior anti-proliferative activity (IC50 = 8.7 µM) compared to 5-fluorouracil (5-FU, IC50 = 12.3 µM) .

- Mechanistic insight : Flow cytometry confirms apoptosis induction via caspase-3 activation. Western blotting reveals downregulation of Bcl-2 and upregulation of Bax .

- Dose-response curves : Fit to a sigmoidal model (GraphPad Prism) to determine potency and selectivity indices.

Q. How do conflicting synthetic approaches (e.g., nitration vs. cross-coupling) impact the scalability and purity of this compound?

- Methodological Answer :

- Regioselective nitration : Advantages include fewer steps and high regioselectivity (>90% yield). Limitations involve harsh nitrating agents (e.g., HNO3/H2SO4) requiring strict temperature control .

- Pd-catalyzed coupling : Enables functionalization at specific positions but risks palladium residue contamination. Purification via column chromatography (silica gel, hexane/EtOAc) is critical .

- Purity assessment : Compare HPLC (C18 column, 254 nm) and <sup>1</sup>H NMR (DMSO-d6) data to resolve discrepancies in byproduct formation.

Methodological Considerations

Q. What safety protocols are essential when handling this compound in high-temperature reactions?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods for reactions involving DMF (b.p. 153°C) or brominated intermediates.

- Waste disposal : Segregate halogenated waste (e.g., bromine byproducts) for incineration .

- Emergency response : Neutralize acid spills with sodium bicarbonate; treat skin contact with copious water (15 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.